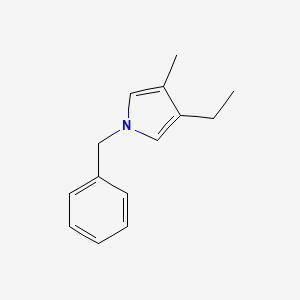
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of ethyl, methyl, and phenylmethyl substituents on the pyrrole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of substituted amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrrole ring into a pyrrolidine ring.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrroles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with biological molecules. Additionally, the substituents on the pyrrole ring can influence its binding affinity and specificity towards different targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has an additional methyl group, which can affect its reactivity and properties.
1H-Pyrrole, 1-methyl-: The presence of a methyl group at the nitrogen atom can influence its chemical behavior and applications.
1H-Pyrrole-1,3-dicarboxylic acid, 4-ethyl-2,5-dihydro-, 3-methyl 1-(phenylmethyl) ester:
Propiedades
Número CAS |
198344-69-3 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-benzyl-3-ethyl-4-methylpyrrole |
InChI |
InChI=1S/C14H17N/c1-3-14-11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3 |
Clave InChI |
JHLVWPVLCMDAGA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C=C1C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)
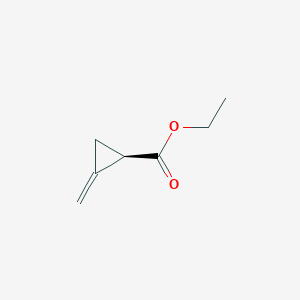
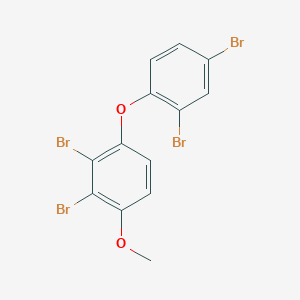

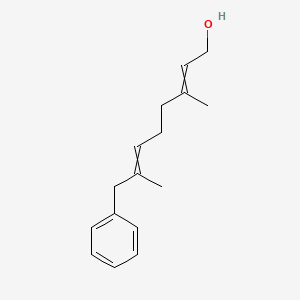

![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)
![1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-](/img/structure/B12581540.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
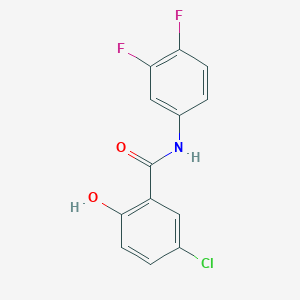
![N~1~-[(1S)-1-Cyclohexylethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12581549.png)
